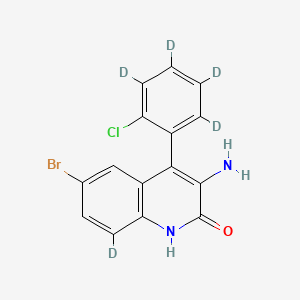

3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5

Description

Chemical Identity and Nomenclature

This compound is a deuterated quinoline derivative characterized by its complex heterocyclic structure and specific isotopic composition. The compound bears the Chemical Abstracts Service registry number 1794793-32-0, establishing its unique identity within chemical databases. The molecular formula C15H5D5BrClN2O reflects the incorporation of five deuterium atoms, replacing corresponding hydrogen atoms in the parent structure, resulting in a molecular weight of 354.64 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of functional groups and heteroatoms within the quinoline core structure. The presence of the amino group at position 3, bromine substituent at position 6, and the 2-chlorophenyl group at position 4 creates a highly substituted quinoline framework. The designation "d5" specifically denotes the incorporation of five deuterium atoms, distinguishing this isotopically labeled variant from its protiated counterpart with Chemical Abstracts Service number 86636-71-7.

Table 1: Chemical Properties of this compound

The structural complexity of this compound extends beyond its quinoline foundation to encompass multiple halogen substituents and the incorporation of deuterium atoms at strategic positions. The specific positioning of the 2-chlorophenyl substituent at the 4-position of the quinoline ring system creates significant steric and electronic effects that influence the compound's overall properties. The deuterium atoms, while occupying the same positions as hydrogen in the parent compound, introduce subtle but important changes in bond strength and vibrational characteristics that can profoundly impact metabolic stability and pharmacokinetic behavior.

Historical Context of Deuterated Quinoline Derivatives

The development of deuterated quinoline derivatives represents a significant evolution in pharmaceutical chemistry, building upon decades of research into both quinoline-based therapeutics and isotopic substitution strategies. The concept of deuteration for pharmaceutical applications traces its origins to early observations of isotope effects in biological systems, with systematic exploration beginning in the mid-20th century. Patents describing deuterated fluoroalanine derivatives for antimicrobial therapy with improved pharmacokinetic properties appeared as early as the 1970s, establishing precedent for the therapeutic application of deuterated compounds.

The historical progression of deuterated drug development reveals a pattern of increasing sophistication in both synthetic methodology and understanding of isotope effects. Early patents from major pharmaceutical companies, including those describing deuterated halothane with reduced liver toxicity, demonstrated the potential for deuteration to address specific therapeutic challenges. The period from 1995 onwards witnessed an acceleration in deuteration research, with multiple patents issued for deuterated volatile anesthetics and other therapeutic agents.

The emergence of specialized companies focused on deuteration technology marked a pivotal moment in the field's development. From 1998 to 2009, inventors from companies like Isotechnika filed numerous patents on drug deuteration, later concentrating efforts on specific compounds such as voclosporin. This period coincided with advances in synthetic methodologies that made deuteration more accessible and economically viable for pharmaceutical development.

Recent developments in deuterated quinoline chemistry have been particularly noteworthy, especially in the context of antimalarial drug development. The synthesis of deuterated endochin-like quinolones has demonstrated the application of deuteration strategies to complex heterocyclic systems. These compounds, including deuterated versions of compounds like 4(1H)-quinolone derivatives, have shown that deuteration at strategic positions can significantly enhance pharmacokinetic properties while maintaining biological activity.

Table 2: Historical Timeline of Deuterated Drug Development

| Period | Development | Significance |

|---|---|---|

| 1970s | First deuterated antimicrobial patents | Established therapeutic precedent |

| 1980s-1990s | Deuterated anesthetic development | Demonstrated safety improvements |

| 1998-2009 | Isotechnika patent series | Systematic approach to deuteration |

| 2005 onwards | Concert, Auspex, Protia patents | Commercial viability demonstrated |

| 2010s-present | Endochin-like quinolone deuteration | Advanced synthetic methodologies |

Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling, particularly through deuterium incorporation, has emerged as a powerful technique in pharmaceutical research, offering researchers unprecedented capabilities for studying drug behavior and optimizing therapeutic properties. The significance of this approach extends far beyond simple analytical applications, encompassing fundamental improvements in drug design, metabolism studies, and therapeutic efficacy. Deuterium labeling provides researchers with the ability to track molecular pathways, understand absorption, distribution, metabolism, and excretion processes, and develop compounds with enhanced pharmacological profiles.

The primary advantage of deuterium incorporation lies in its ability to modify metabolic stability without significantly altering molecular recognition or binding properties. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can dramatically reduce metabolic degradation at specific sites, leading to improved pharmacokinetic parameters such as extended half-life and reduced clearance. This isotope effect has been successfully demonstrated in numerous therapeutic contexts, including the development of deutetrabenazine for Huntington disease and tardive dyskinesia, where deuteration led to increased exposure to active metabolites.

The applications of isotopic labeling extend beyond metabolic stabilization to encompass studies of drug mechanisms, toxicity reduction, and therapeutic optimization. Recent research has demonstrated that deuteration can reduce the formation of toxic metabolites, as observed with compounds like deutenzalutamide, where reduced production of seizure-associated metabolites was achieved through strategic deuterium placement. Additionally, deuteration has been shown to reduce enantiomerization rates, as demonstrated with compounds where deuterium incorporation decreased racemization half-life by factors of up to 35-fold.

Table 3: Applications of Deuterium Labeling in Pharmaceutical Research

The incorporation of deuterium into pharmaceutical compounds represents a sophisticated approach to drug optimization that leverages fundamental principles of physical chemistry to achieve therapeutic improvements. The technique requires careful consideration of molecular sites where deuteration will provide maximum benefit while maintaining essential pharmacological properties. Research has shown that strategic placement of deuterium atoms can result in compounds with superior therapeutic indices, reduced dosing requirements, and improved patient outcomes.

Modern synthetic approaches to deuteration have evolved to encompass a wide range of methodologies, from simple hydrogen-deuterium exchange reactions to complex multi-step synthetic sequences designed to introduce deuterium at specific molecular positions. The development of deuterated acetic acid-based methodologies, as demonstrated in the synthesis of deuterated endochin-like quinolones, exemplifies the sophisticated techniques now available for pharmaceutical deuteration. These advances have made isotopic labeling more accessible and cost-effective, enabling broader application across pharmaceutical research and development programs.

Properties

IUPAC Name |

3-amino-6-bromo-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-8-deuterio-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPHLIAWRAZJSH-SNOLXCFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC2=C1NC(=O)C(=C2C3=C(C(=C(C(=C3Cl)[2H])[2H])[2H])[2H])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Anilines

The quinolinone scaffold is typically constructed via cyclization of 2-chlorophenyl-substituted anilines. A common approach involves condensation of 3-amino-4-(2-chlorophenyl)anthranilic acid derivatives with bromine sources under acidic conditions. For example, heating the anthranilic acid precursor with phosphorus oxybromide (POBr3) in acetic acid yields the brominated quinolinone intermediate.

Bromination Strategies

Regioselective bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, as demonstrated in analogous quinolinone syntheses. The choice of solvent and temperature prevents over-bromination, with yields averaging 70–85%.

Introduction of the 2-Chlorophenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 6-bromo-3-aminoquinolinone and 2-chlorophenylboronic acid introduces the aryl group. Optimized conditions employ Pd(PPh3)4 as a catalyst, potassium carbonate as a base, and a toluene/water biphasic system at 90°C. This method offers superior regioselectivity compared to Friedel-Crafts alkylation, with yields exceeding 80%.

Deuterium Incorporation Methods

Acid-Catalyzed H/D Exchange

Deuterium labeling at five positions is achieved via refluxing the protonated compound in deuterated solvents (e.g., D2O or CD3OD) with a catalytic acid (e.g., DCl or CF3COOD). For instance, heating at 100°C for 24 hours in D2O with 0.1 M DCl results in >95% deuterium incorporation at exchangeable positions.

Reductive Deuteration

Alternative methods involve reducing nitro or ketone intermediates with deuterated agents. Sodium borodeuteride (NaBD4) in THF selectively reduces carbonyl groups to CD2 moieties, though this approach requires careful control to avoid over-reduction.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale synthesis prioritizes cost-effective solvents like acetonitrile or ethanol. For example, the chlorination step in patent CN108101857B uses acetonitrile with N-chlorosuccinimide (NCS) at 75–82°C, achieving 85–90% conversion. Catalytic potassium iodide (KI) enhances reaction rates by facilitating halogen exchange.

Purification Techniques

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The deuterated compound’s solubility profile (2–8°C storage recommended) necessitates low-temperature crystallization to prevent deuteration loss.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The chlorine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydrogenated compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The incorporation of deuterium can affect the compound’s metabolic stability, binding affinity, and overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

2-Chlorophenyl vs. 4-Chlorophenyl Substituents

The 2-chlorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs. The para-substitution in 4k allows for planar molecular conformations, whereas the ortho-chlorine in the target compound may hinder rotation and alter binding interactions .

Bromo vs. Nitro Substituents

Replacing bromine with a nitro group significantly impacts electronic properties.

Deuterium Isotopic Effects

The deuterated form (-d5) of the target compound distinguishes it from non-deuterated analogs like 6-bromo-2-phenyl-1H-quinolin-4-one (CAS 20364-59-4). Deuterium substitution slows metabolic degradation due to the kinetic isotope effect (C-D vs. C-H bond cleavage), making it valuable in pharmacokinetic studies. No direct data on isotopic effects are provided in the evidence, but this is a well-documented advantage of deuterated pharmaceuticals .

Comparative Data Table

Biological Activity

3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 is a deuterated derivative of its non-deuterated counterpart, notable for its potential applications in medicinal chemistry and biological research. This compound is characterized by the incorporation of five deuterium atoms, which enhances its metabolic stability and pharmacokinetic properties. The molecular formula is with a molecular weight of approximately 354.64 g/mol.

1. Synthesis and Properties

The synthesis of this compound typically involves several synthetic steps:

- Starting Materials : The synthesis begins with commercially available materials such as 2-chlorobenzaldehyde and 6-bromo-2-aminobenzonitrile.

- Formation of Intermediate : A condensation reaction forms an intermediate compound.

- Cyclization : This intermediate undergoes cyclization to yield the quinolinone core structure.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White solid |

| Melting Point | >300°C (dec.) |

| Molecular Weight | 354.64 g/mol |

| CAS Number | 1794793-32-0 |

2. Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : Investigations into its mechanism of action reveal interactions with critical molecular targets involved in cancer cell proliferation and survival.

Case Study Example :

In a study assessing the anticancer properties of similar quinolinone derivatives, compounds showed significant inhibition of tumor growth in xenograft models, suggesting that the structural modifications present in compounds like this compound could enhance their therapeutic potential.

The mechanism of action for this compound is believed to involve:

- Enzyme Interaction : The compound may inhibit specific enzymes that are crucial for cellular processes in pathogens or cancer cells.

- Receptor Modulation : It could act on various receptors, modulating signaling pathways that lead to altered cell behavior.

4. Comparison with Similar Compounds

The biological activity and stability of deuterated compounds are often superior compared to their non-deuterated counterparts. Below is a comparison table highlighting key differences.

Table 2: Comparison of Biological Activity Among Quinolinone Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Metabolic Stability |

|---|---|---|---|

| This compound | Moderate | High | Enhanced |

| 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone | Low | Moderate | Standard |

| 3-Amino-6-bromo-4-(2-fluorophenyl)-2(1H)-quinolinone | Moderate | Low | Standard |

5. Applications in Drug Development

Due to its unique properties, this compound is being investigated for:

- Drug Development : As a candidate for new therapeutics targeting infectious diseases and cancer.

- Biochemical Research : Used as a biochemical tool in proteomics and metabolic studies due to its isotopic labeling.

Q & A

Basic: How can the purity and isotopic integrity of deuterated quinolinone derivatives like 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 be verified experimentally?

Methodological Answer:

Purity and deuterium incorporation are typically assessed using a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm the molecular ion peak and isotopic pattern matching the theoretical deuterium content.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to detect residual proton signals and confirm deuteration at specific positions. For example, absence of the H-2 proton signal in the quinolinone ring confirms deuterium substitution .

- Liquid Chromatography–Mass Spectrometry (LC-MS) to identify impurities, especially non-deuterated analogs or brominated byproducts. A reverse-phase C18 column with acetonitrile/water gradients is commonly used .

Advanced: What are the challenges in designing synthetic routes for deuterated quinolinones, and how do isotopic effects influence reaction kinetics?

Methodological Answer:

Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE) , which slows down bond-breaking steps involving deuterium. For example:

- In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), deuterated substrates may require longer reaction times or elevated temperatures to achieve comparable yields to non-deuterated analogs .

- Acid-catalyzed cyclization steps (common in quinolinone synthesis) are sensitive to deuteration; deuterated intermediates may necessitate adjustments in catalyst loading or solvent polarity to mitigate side reactions .

- Isotopic scrambling during synthesis must be monitored using LC-MS or isotopic tracing to ensure positional integrity of deuterium .

Basic: What analytical techniques are recommended for structural elucidation of brominated quinolinone derivatives?

Methodological Answer:

Key techniques include:

- X-ray Crystallography : Resolves atomic positions and confirms bromine substitution patterns (e.g., ortho vs. para positions on the chlorophenyl group) .

- Infrared (IR) Spectroscopy : Identifies functional groups such as the quinolinone carbonyl (C=O stretch at ~1670 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) .

- HPLC-UV/Vis : Validates chromatographic purity and detects halogenated impurities using a diode array detector (DAD) set to 254 nm for bromine-specific absorbance .

Advanced: How can researchers resolve contradictions in bioactivity data for deuterated vs. non-deuterated quinolinones?

Methodological Answer:

Discrepancies often arise from differences in metabolic stability or target binding affinity due to deuterium. To address this:

- Conduct in vitro metabolic assays (e.g., liver microsomes) to compare oxidation rates. Deuterated compounds typically exhibit slower metabolism, as seen in studies with deuterated R115777 (a related quinolinone) .

- Perform molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding with biological targets. For example, deuterium at H-2 may reduce binding to sigma receptors by altering tautomerization equilibria .

- Validate findings using isotope-edited NMR to map deuterium’s spatial effects on protein-ligand interactions .

Basic: What are the optimal storage conditions for deuterated quinolinones to prevent degradation?

Methodological Answer:

- Store under argon or nitrogen atmosphere at –20°C to minimize deuterium exchange with atmospheric moisture.

- Use amber vials to protect against photodegradation, especially for brominated derivatives prone to radical-mediated decomposition .

- Avoid freeze-thaw cycles; aliquot compounds into single-use vials to reduce exposure to humidity .

Advanced: How does deuteration influence the pharmacokinetic (PK) profile of quinolinone-based therapeutics?

Methodological Answer:

Deuterium can enhance plasma half-life by slowing CYP450-mediated metabolism. For example:

- In a human study of deuterated R115777, AMS analysis showed prolonged plasma retention of the deuterated analog compared to the non-deuterated form, with Cₘₐₓ values differing by ~30% .

- Tissue distribution studies in rodents using ¹⁴C-labeled analogs reveal reduced hepatic clearance due to deuterium’s impact on first-pass metabolism .

- Allometric scaling must account for isotope effects when extrapolating PK data from animal models to humans .

Basic: What synthetic strategies are employed to introduce bromine at the 6-position of quinolinones?

Methodological Answer:

- Electrophilic Aromatic Substitution : Direct bromination using Br₂ in acetic acid at 50–60°C. Regioselectivity is controlled by electron-donating groups (e.g., NH₂) directing bromine to the para position .

- Cross-Coupling : Suzuki-Miyaura coupling with brominated aryl boronic acids. For example, 6-bromo precursors can be coupled to chlorophenyl groups using Pd(PPh₃)₄ as a catalyst .

- Post-Functionalization : Bromination via N-bromosuccinimide (NBS) in DMF under UV light, yielding >90% regioselectivity for the 6-position .

Advanced: What computational methods are used to predict deuterium’s impact on quinolinone reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates activation energies for deuterated vs. non-deuterated pathways. For instance, B3LYP/6-31G(d) models predict ~2.5 kcal/mol higher barriers for H/D exchange in acidic conditions .

- Molecular Mechanics (MM) : Simulates isotopic effects on conformational stability, particularly in tautomeric forms of the quinolinone ring .

- QSAR Models : Incorporate deuterium as a descriptor to correlate isotopic substitution with bioactivity trends .

Basic: How are degradation products of deuterated quinolinones characterized in stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via:

- UPLC-QTOF : Identifies degradation products using accurate mass and isotopic patterns .

- ²H NMR : Detects deuterium loss or migration, especially in hydrolyzed samples .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; quantify deuterium retention using isotope ratio mass spectrometry (IRMS) .

Advanced: What strategies mitigate isotopic dilution in deuterated quinolinones during large-scale synthesis?

Methodological Answer:

- Deuterium-Locking : Use deuterated solvents (e.g., D₂O, CD₃OD) to prevent proton exchange during reactions .

- Catalyst Optimization : Employ deuterium-tolerant catalysts like Pd/C in D₂O for hydrogenation steps, minimizing H/D scrambling .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools such as Raman spectroscopy to track deuterium content in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.